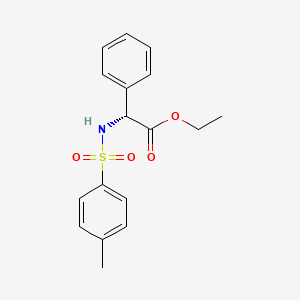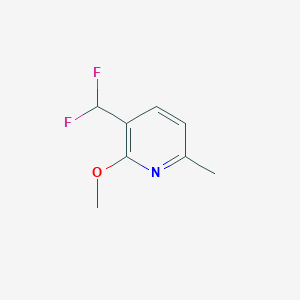
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
- The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
- It has been isolated from various marine-derived fungal genera.
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5
.Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
Análisis De Reacciones Químicas
Reactions: can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: Limited research, but its derivatives may have therapeutic potential.
Industry: Not widely used industrially due to its scarcity.
Mecanismo De Acción
- The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
Comparación Con Compuestos Similares
Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.
Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.
Propiedades
Número CAS |
76696-04-3 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3 |
Clave InChI |
IKMODHJMQKHXAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



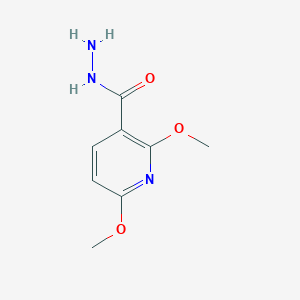

![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
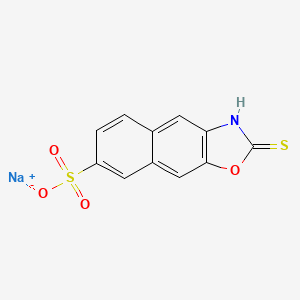
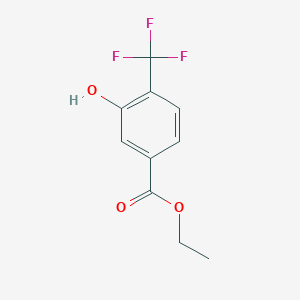




![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
